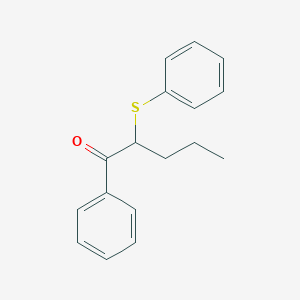
2H-Thiopyran-2-one, 4-hydroxy-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thiopyran-2-one, 4-hydroxy-6-methyl- is a heterocyclic compound that belongs to the class of thiopyrans It is characterized by a sulfur atom in the ring structure, which differentiates it from its oxygen-containing analogs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable thioketone with an aldehyde or ketone in the presence of a base can lead to the formation of the thiopyran ring . Another method involves the use of sulfur-containing reagents to introduce the sulfur atom into the pyran ring .
Industrial Production Methods
Industrial production of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2H-Thiopyran-2-one, 4-hydroxy-6-methyl- undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a substituent on the thiopyran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thiopyrans.
Substitution: Various substituted thiopyrans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2H-Thiopyran-2-one, 4-hydroxy-6-methyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with biological molecules, leading to changes in their structure and function . The sulfur atom in the thiopyran ring plays a crucial role in its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
2H-Thiopyran-2-one, 4-hydroxy-6-methyl- can be compared with other similar compounds such as:
2H-Pyran-2-one, 4-hydroxy-6-methyl-: This oxygen-containing analog has similar chemical properties but differs in its reactivity due to the presence of oxygen instead of sulfur.
2H-Thiopyran-2-one, 4-methoxy-6-methyl-: This compound has a methoxy group instead of a hydroxy group, which affects its chemical behavior and applications.
The uniqueness of 2H-Thiopyran-2-one, 4-hydroxy-6-methyl- lies in its sulfur-containing ring, which imparts distinct chemical properties and reactivity compared to its oxygen-containing counterparts.
Propiedades
Número CAS |
58035-27-1 |
|---|---|
Fórmula molecular |
C6H6O2S |
Peso molecular |
142.18 g/mol |
Nombre IUPAC |
2-hydroxy-6-methylthiopyran-4-one |
InChI |
InChI=1S/C6H6O2S/c1-4-2-5(7)3-6(8)9-4/h2-3,8H,1H3 |
Clave InChI |
USIIJTFKQCCPOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C=C(S1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


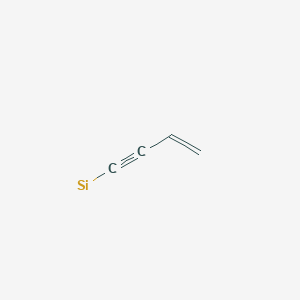

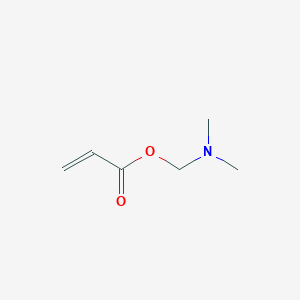
![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
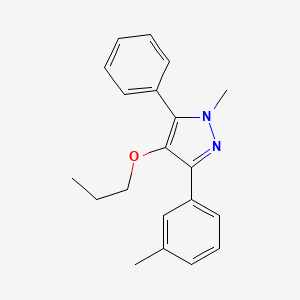
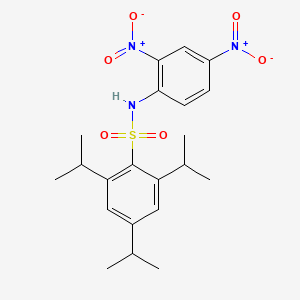
![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)


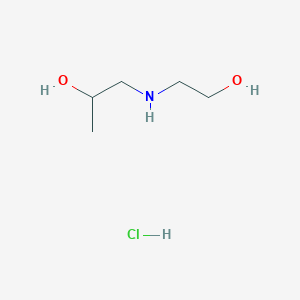
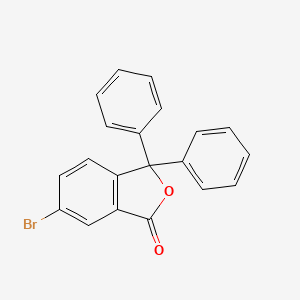
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
